molecular formula C11H13NO3S B14374242 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 90012-39-8

3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B14374242
CAS No.: 90012-39-8
M. Wt: 239.29 g/mol
InChI Key: ZKTMRMJNTZHYQV-UHFFFAOYSA-N
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Description

3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a butoxy group attached to the benzothiazole ring, which is further substituted with a sulfone group. The molecular formula of this compound is C11H13NO3S, and it has a molecular weight of 239.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the butoxy derivative. The intermediate product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the sulfone group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the butoxy and sulfone groups, which enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the butoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90012-39-8

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

3-butoxy-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H13NO3S/c1-2-3-8-15-11-9-6-4-5-7-10(9)16(13,14)12-11/h4-7H,2-3,8H2,1H3

InChI Key

ZKTMRMJNTZHYQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

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